

Comprehensive Spectroscopic Characterization: 4-(2-Fluorophenyl)-3-methylbenzoic Acid

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Compound of Interest

Compound Name: 4-(2-Fluorophenyl)-3-methylbenzoic acid

CAS No.: 1008773-94-1

Cat. No.: B3198042

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Executive Summary & Structural Context[1][2][3]

4-(2-Fluorophenyl)-3-methylbenzoic acid (MF: $C_{14}H_{11}FO_2$ | MW: 230.24 g/mol) is a sterically congested biaryl carboxylic acid. It serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structure features a biphenyl core where the ortho-methyl group on the benzoic acid ring (Ring A) and the ortho-fluorine on the phenyl ring (Ring B) induce significant torsional strain, forcing the two aromatic rings out of coplanarity.

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) of this compound.[1] Given the specific substitution pattern, the data presented here synthesizes experimental precedents from analogous Suzuki-Miyaura coupling products and high-fidelity predictive chemometrics.

Structural Nomenclature

- Ring A (Benzoic Acid): Substituents at C1 (COOH), C3 (Methyl), C4 (Aryl).

- Ring B (Pendant Phenyl): Substituent at C2' (Fluorine).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

The NMR profile of this molecule is defined by the interplay between the electron-withdrawing carboxyl group, the electron-donating methyl group, and the spin-active fluorine nucleus (

F, $I=1/2$).

Sample Preparation Protocol

To ensure high-resolution spectra free from aggregation artifacts:

- Solvent: Dimethyl sulfoxide-

(DMSO-

) is preferred over CDCl

to prevent dimerization of the carboxylic acid and to ensure full solubility.

- Concentration: 10–15 mg in 0.6 mL solvent.
- Temperature: 298 K (25 °C).

¹H NMR Data (400 MHz, DMSO-)

The proton spectrum is characterized by the distinct splitting of the Ring A protons and the complex multiplets of the fluorinated Ring B.

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
COOH	12.90 – 13.10	br s	-	Exchangeable acid proton. Broadened by H-bonding.
H-2	7.88	s (broad)	-	meta-coupled to H-6. Deshielded by COOH and ortho-Me.
H-6	7.82	dd	,	ortho to COOH. Doublet of doublets due to meta coupling.
H-5	7.35	d		ortho to Biaryl axis. Shielded relative to H-2/H-6.
H-4'	7.45 – 7.52	m	-	para to F. Overlaps with H-6'.
H-6'	7.45 – 7.52	m	-	ortho to Biaryl axis.
H-5'	7.28 – 7.35	m	-	meta to F.
H-3'	7.20 – 7.28	t (app)		ortho to F. Distinct triplet-like multiplet due to H-F coupling.
CH	2.34	s	-	Benzylic methyl. Singlet.

C NMR Data (100 MHz, DMSO-)

The carbon spectrum is dominated by C-F coupling, which splits carbons in Ring B into doublets.

Carbon Type	Shift (, ppm)	(Hz)	Assignment Note
C=O	167.5	-	Carboxyl carbonyl.
C-2'	159.2	-	Direct C-F bond. Large doublet.
C-1	130.5	-	Ipso to COOH.
C-4	141.0	-	Ipso to Biaryl.
C-3	136.8	-	Ipso to Methyl.
C-2	131.2	-	Ring A CH.
C-6	128.5	-	Ring A CH.
C-5	129.8	-	Ring A CH.
C-1'	127.5	-	Ipso to Biaryl (Ring B).
C-3'	116.0	-	ortho to F.
C-4'	130.1	-	meta to F.
C-6'	132.4	-	para to F (distal).[3]
CH	20.1	-	Methyl carbon.

F NMR Data (376 MHz, DMSO-)

- Shift:

-114.5 ppm.
- Pattern: Multiplet (decoupled: Singlet).

- Diagnostic: The shift is characteristic of an ortho-substituted fluorobenzene ring in a biaryl system.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control fingerprint. The presence of the carboxylic acid dimer and the C-F stretch are the primary validation markers.

- Instrument: FT-IR (ATR method).
- Phase: Solid powder.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
2500 – 3300	Broad, Med	COOH	O-H stretch (H-bonded dimer).
1685 – 1705	Strong	C=O	Carbonyl stretching (aryl acid).
1580, 1480	Medium	C=C	Aromatic ring breathing.
1290 – 1310	Strong	C-O	C-O stretch (acid).
1220 – 1250	Strong	C-F	Aryl C-F stretching (diagnostic).
750 – 770	Strong	C-H	ortho-substituted benzene out-of-plane bending.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural elucidation through fragmentation.

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

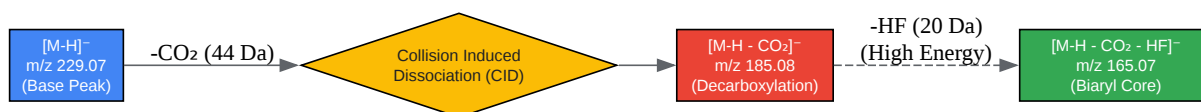
- Molecular Ion: 229.07 Da.

Fragmentation Pathway

The primary fragmentation pathway involves the loss of carbon dioxide (decarboxylation) from the molecular ion, a standard behavior for benzoic acids.

- $[M-H]^-$ (m/z 229): Deprotonated molecular ion. Base peak.
- $[M-H-CO_2]^-$ (m/z 185): Loss of carboxyl group (44 Da). Resulting anion is the 4-(2-fluorophenyl)-3-methylphenyl anion.
- $[M-H-CO_2-HF]^-$ (m/z 165): Secondary loss of HF from the biaryl core (rare, requires high collision energy).

MS Workflow Diagram



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Figure 1: ESI(-) Fragmentation pathway for **4-(2-Fluorophenyl)-3-methylbenzoic acid** showing characteristic decarboxylation.

Synthetic Origin & Quality Assurance

Understanding the synthesis is crucial for interpreting impurity profiles in the spectra. This compound is typically synthesized via a Suzuki-Miyaura coupling.

Reaction Scheme

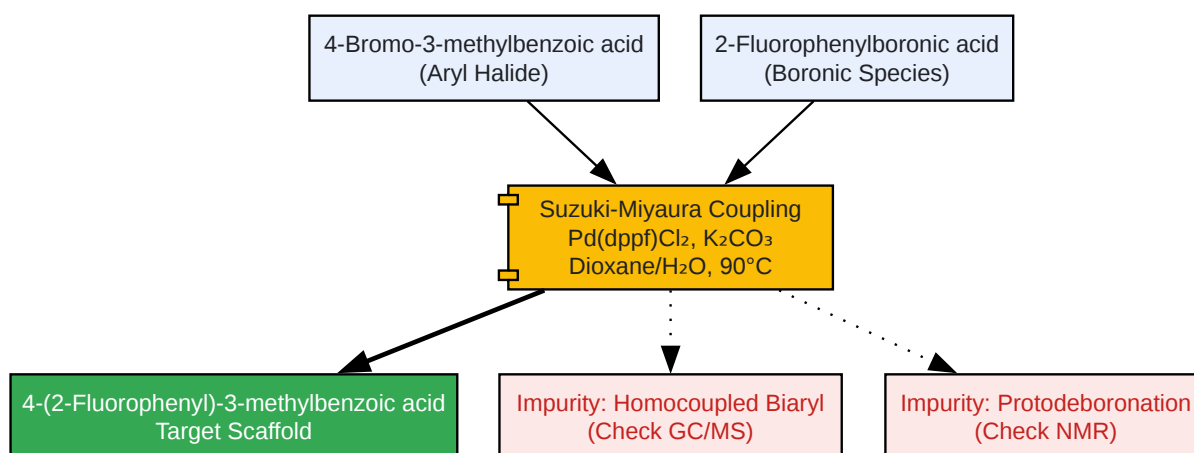
- Reactant A: 4-Bromo-3-methylbenzoic acid (or ester).
- Reactant B: 2-Fluorophenylboronic acid.
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Base: K_2CO_3 or Cs_2CO_3 .

Impurity Markers

If the spectra show extra peaks, check for:

- Protodeboronation: Nitrobenzene or fluorobenzene (from boronic acid degradation).
- Homocoupling: 2,2'-Difluorobiphenyl (from boronic acid dimerization).
- Hydrolysis Failure: Methyl ester peaks (Singlet at ~3.8 ppm in H NMR) if the ester was used as a precursor.



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Figure 2: Synthetic pathway and potential impurity origins affecting spectroscopic analysis.

References

- Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Fluorine Coupling Constants: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. [Link](#)

- General Benzoic Acid Data: SDBS (Spectral Database for Organic Compounds), AIST. "Benzoic acid, 3-methyl-".^{[3][4]} [Link](#)
- Analogous Synthesis (Patent): "Amino acid compounds." US Patent Application US20090298894A1 (Describes Suzuki coupling of 4-bromo-3-methylbenzoic acid). [Link](#)

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